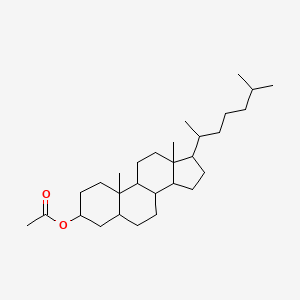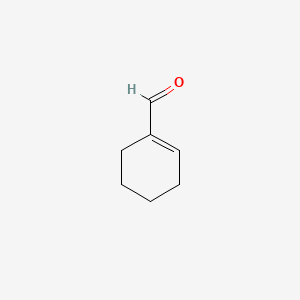
Choline methionine tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Choline methionine tartrate is a compound that combines choline, methionine, and tartaric acid. Choline is an essential nutrient that plays a crucial role in various physiological processes, including liver function, muscle movement, and brain development. Methionine is an essential amino acid that is important for many bodily functions, including protein synthesis and metabolism. Tartaric acid is a naturally occurring organic acid that is often used in food and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of choline methionine tartrate typically involves the reaction of choline chloride with methionine and tartaric acid. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Choline methionine tartrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl group in choline and the amino group in methionine.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group in choline can lead to the formation of betaine, while reduction of the amino group in methionine can produce various methylated derivatives.
Scientific Research Applications
Choline methionine tartrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role in cellular metabolism and its potential therapeutic effects. In medicine, this compound is investigated for its potential benefits in treating liver diseases, neurological disorders, and metabolic conditions. In the industry, it is used as a dietary supplement and as an additive in animal feed to improve growth and health.
Mechanism of Action
The mechanism of action of choline methionine tartrate involves its role as a precursor for the synthesis of important biomolecules. Choline is a precursor for the neurotransmitter acetylcholine, which is essential for nerve function. Methionine is involved in the synthesis of proteins and other important molecules, such as S-adenosylmethionine, which is a key methyl donor in various biochemical reactions. The combination of choline and methionine in this compound enhances its overall biological activity and effectiveness.
Comparison with Similar Compounds
Choline methionine tartrate can be compared with other similar compounds, such as choline bitartrate and methionine supplements. While choline bitartrate provides choline, it lacks the additional benefits of methionine. Methionine supplements, on the other hand, provide methionine but do not offer the benefits of choline. This compound combines the advantages of both choline and methionine, making it a unique and valuable compound for various applications.
List of Similar Compounds:- Choline bitartrate
- Choline chloride
- Methionine supplements
- Betaine
- S-adenosylmethionine
Properties
CAS No. |
1334-17-4 |
|---|---|
Molecular Formula |
C24H50N4O10S2 |
Molecular Weight |
618.8 g/mol |
IUPAC Name |
2-[(2S)-2-amino-4-methylsulfanylbutanoyl]oxyethyl-trimethylazanium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C10H23N2O2S.C4H6O6/c2*1-12(2,3)6-7-14-10(13)9(11)5-8-15-4;5-1(3(7)8)2(6)4(9)10/h2*9H,5-8,11H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q2*+1;/p-2/t2*9-;1-,2-/m001/s1 |
InChI Key |
XUHFKERTZBJPNU-OEEQJOOYSA-L |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)[C@H](CCSC)N.C[N+](C)(C)CCOC(=O)[C@H](CCSC)N.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(CCSC)N.C[N+](C)(C)CCOC(=O)C(CCSC)N.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Synonyms |
Choline methionine tartrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


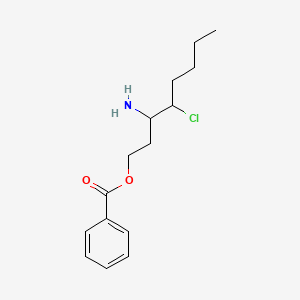
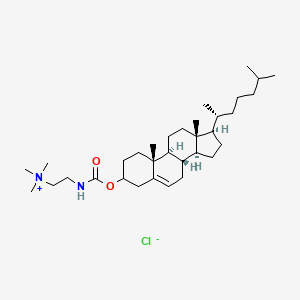
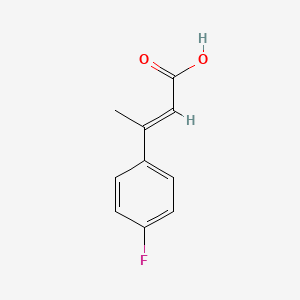

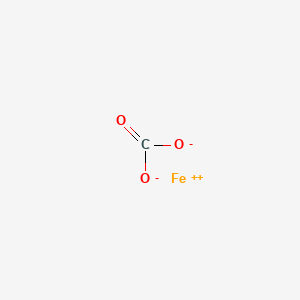
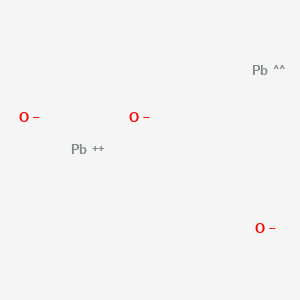
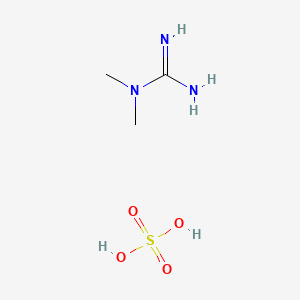
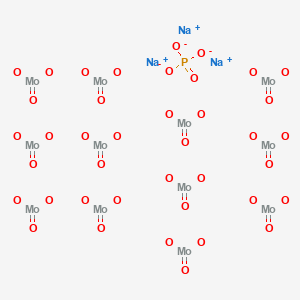
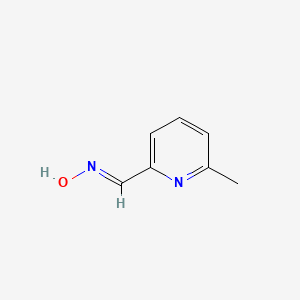
![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)
